Synthetic Efficiency: Near-Quantitative One-Step Yield Versus Multi-Step, Lower-Yielding Routes for Analogs
A direct comparison of synthetic routes demonstrates a significant advantage for 2-chloro-6-methyl-5-nitropyrimidin-4(1H)-one. A 2023 protocol achieves its one-step synthesis in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of the comparator 2-chloro-5-nitropyrimidine, a common alternative lacking the methyl group, is reported to proceed via a multi-step route with a final overall yield of only 48% from 2-amino-5-nitropyrimidine .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (near 100%) |
| Comparator Or Baseline | 2-chloro-5-nitropyrimidine: 48% overall yield |
| Quantified Difference | >52 percentage points higher yield for the target compound |
| Conditions | Target: One-step Vilsmeier conditions [1]; Comparator: Multi-step sequence from 2-amino-5-nitropyrimidine |
Why This Matters
Higher yield in a single step translates directly to lower raw material cost, reduced waste, and shorter production time, making this compound a more economical and efficient choice for large-scale procurement in drug discovery and development.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in Quantitative Yield. Molbank, 2023(2), M1654. View Source
